Dabso Dabso
Brand Name: Vulcanchem
CAS No.:
VCID: VC14589476
InChI: InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;;
SMILES:
Molecular Formula: C6H12N2O4S2
Molecular Weight: 240.3 g/mol

Dabso

CAS No.:

Cat. No.: VC14589476

Molecular Formula: C6H12N2O4S2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Dabso -

Specification

Molecular Formula C6H12N2O4S2
Molecular Weight 240.3 g/mol
IUPAC Name 1,4-diazabicyclo[2.2.2]octane;sulfur dioxide
Standard InChI InChI=1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;;
Standard InChI Key MISUHPSYABLQKS-UHFFFAOYSA-N
Canonical SMILES C1CN2CCN1CC2.O=S=O.O=S=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dabso is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide. The parent DABCO structure consists of a bicyclic framework with two nitrogen atoms at bridgehead positions, which coordinate to SO2\text{SO}_2 via non-covalent interactions . The molecular weight of Dabso is 240.3 g/mol, and its structure is characterized by the following identifiers:

  • SMILES: C1CN2CCN1CC2.O=S=O.O=S=O\text{C1CN2CCN1CC2.O=S=O.O=S=O}

  • InChIKey: MISUHPSYABLQKS-UHFFFAOYSA-N

  • CAS Registry Number: 119752-83-9

The solid-state structure reveals that each SO2\text{SO}_2 molecule binds to DABCO through weak N→S dative bonds, creating a stable adduct that mitigates the hazards of handling gaseous SO2\text{SO}_2 .

Physical and Spectral Data

Dabso is a hygroscopic solid with a melting point of 112–114°C (decomposition). It exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile but is poorly soluble in nonpolar solvents like hexane . Key spectral data include:

  • IR (KBr): νSO2\nu_{\text{SO}_2} asymmetric stretch at 1320 cm1^{-1}, symmetric stretch at 1145 cm1^{-1}

  • 13C NMR^{13}\text{C NMR} (DMSO-d6d_6): Peaks at 46.8 ppm (DABCO carbons) and no observable signals for SO2\text{SO}_2, consistent with its weak coordination

Synthesis and Industrial Production

Laboratory-Scale Preparation

Dabso is synthesized by bubbling SO2\text{SO}_2 gas through a chilled (−78°C) solution of DABCO in anhydrous tetrahydrofuran (THF). The reaction proceeds quantitatively, yielding Dabso as a crystalline precipitate :

DABCO+2SO2THF, -78°CDabso\text{DABCO} + 2\text{SO}_2 \xrightarrow{\text{THF, -78°C}} \text{Dabso}

This method ensures high purity (>99% by 1H NMR^1\text{H NMR}) and avoids the formation of byproducts .

Industrial Manufacturing

On an industrial scale, Dabso is produced via continuous flow reactors, where SO2\text{SO}_2 gas is condensed and reacted with DABCO under controlled pressure (2–3 bar) and temperature (−20°C) . The process achieves a throughput of >100 kg/day with minimal waste, aligning with green chemistry principles .

Mechanistic Insights into Dabso’s Reactivity

Release of Sulfur Dioxide

Dabso acts as a latent source of SO2\text{SO}_2, which is liberated upon reaction with nucleophiles or under thermal conditions. For example, Grignard reagents (RMgX) abstract SO2\text{SO}_2 from Dabso to form metal sulfinates (RSO2MgX+\text{RSO}_2^-\text{MgX}^+) :

Dabso+RMgXRSO2MgX++DABCO\text{Dabso} + \text{RMgX} \rightarrow \text{RSO}_2^-\text{MgX}^+ + \text{DABCO}

The sulfinate intermediate can then undergo electrophilic trapping to yield sulfones, sulfonamides, or other derivatives .

Catalytic Roles

In certain reactions, Dabso functions as a Lewis acid catalyst. For instance, it facilitates the cycloaddition of epoxides with sulfinates by activating the epoxide oxygen through coordination :

RSO2MgX++EpoxideDabsoβ-Hydroxy Sulfone\text{RSO}_2^-\text{MgX}^+ + \text{Epoxide} \xrightarrow{\text{Dabso}} \beta\text{-Hydroxy Sulfone}

This dual role—as both a reagent and catalyst—underscores Dabso’s versatility .

Applications in Organic Synthesis

Sulfone Synthesis

Dabso enables a three-component coupling of Grignard reagents, electrophiles (e.g., alkyl halides), and SO2\text{SO}_2 to assemble sulfones in one pot . For example, reacting n-butylmagnesium bromide with benzyl bromide and Dabso produces di(n-butyl) sulfone in 85% yield :

2 C4H9MgBr+PhCH2Br+Dabso(C4H9)2SO2+Byproducts\text{2 C}_4\text{H}_9\text{MgBr} + \text{PhCH}_2\text{Br} + \text{Dabso} \rightarrow (\text{C}_4\text{H}_9)_2\text{SO}_2 + \text{Byproducts}

Table 1: Representative Sulfone Syntheses Using Dabso

SubstrateElectrophileProductYield (%)Reference
n-BuMgBrBenzyl bromideDi(n-butyl) sulfone85
PhMgBrCyclohexene oxideβ-Hydroxy sulfone78
4-MeOC6_6H4_4MgBrIodonium saltAryl sulfone92

Sulfonamide and Sulfamide Preparation

Treatment of Dabso with amines and iodine generates sulfamides, while reaction with anilines affords sulfonamides . For instance, aniline reacts with Dabso and iodine to yield N-phenylsulfamide in 70% yield :

PhNH2+Dabso+I2PhNHSO2NHPh+Byproducts\text{PhNH}_2 + \text{Dabso} + \text{I}_2 \rightarrow \text{PhNHSO}_2\text{NHPh} + \text{Byproducts}

Recent Advances and Emerging Applications

Sulfur(VI) Fluoride Exchange (SuFEx)

Dabso-derived sulfonyl fluorides (RSO2F\text{RSO}_2\text{F}) are key substrates in SuFEx click chemistry. These compounds react rapidly with silyl ethers to form robust sulfonate linkages, enabling polymer synthesis and bioconjugation .

Photoredox Catalysis

Under visible-light irradiation, Dabso participates in radical sulfonylation reactions. For example, acrylamides undergo anti-Markovnikov addition with sulfinate radicals generated from Dabso, yielding β-sulfonyl amides :

CH2=CHCONHR+DabsohνHSO2CH2CH2CONHR\text{CH}_2=\text{CHCONHR} + \text{Dabso} \xrightarrow{\text{h}\nu} \text{HSO}_2\text{CH}_2\text{CH}_2\text{CONHR}

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